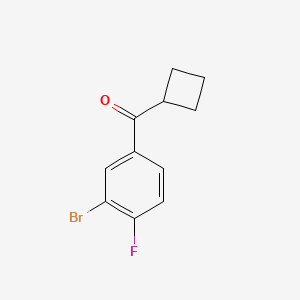
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone is an organic compound with the molecular formula C11H10BrFO It is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 4th position on the phenyl ring, along with a cyclobutyl group attached to the methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethanone, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Cyclobutylation: The intermediate product is then subjected to cyclobutylation, where a cyclobutyl group is introduced to the methanone moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity. The cyclobutyl group may also play a role in modulating its biological activity by affecting its conformation and stability.
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-4-chlorophenyl)(cyclobutyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromo-4-methylphenyl)(cyclobutyl)methanone: Similar structure but with a methyl group instead of fluorine.
(3-Bromo-4-nitrophenyl)(cyclobutyl)methanone: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone imparts unique electronic properties, making it distinct from its analogs
Eigenschaften
Molekularformel |
C11H10BrFO |
|---|---|
Molekulargewicht |
257.10 g/mol |
IUPAC-Name |
(3-bromo-4-fluorophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H10BrFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
InChI-Schlüssel |
HNQHCFJNKXYVPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)

![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
